molecular formula C9H7N3 B2692677 2,6-Pyridinediacetonitrile CAS No. 46133-38-4

2,6-Pyridinediacetonitrile

Cat. No.: B2692677
CAS No.: 46133-38-4
M. Wt: 157.176
InChI Key: ZSLMXJLUZXSZAF-UHFFFAOYSA-N
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Description

2,6-Pyridinediacetonitrile is an organic compound with the chemical formula C9H7N3 It is a derivative of pyridine, featuring two acetonitrile groups attached to the 2 and 6 positions of the pyridine ring

Chemical Reactions Analysis

Types of Reactions: 2,6-Pyridinediacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,6-Pyridinediacetonitrile and its derivatives often involves chelation with metal ions, which can influence various biochemical pathways. For example, its ability to stabilize G-quadruplex DNA structures is being explored for anti-cancer applications . The compound’s interaction with metal ions also makes it useful in catalysis and material science .

Comparison with Similar Compounds

    2,6-Pyridinedicarboxylic acid: Similar in structure but with carboxylic acid groups instead of nitrile groups.

    2,6-Diaminopyridine: The nitrile groups are replaced with amino groups.

    2,6-Dibromopyridine: Bromine atoms replace the nitrile groups.

Uniqueness: 2,6-Pyridinediacetonitrile is unique due to its dual nitrile groups, which provide distinct reactivity and the ability to form various derivatives. This makes it a versatile intermediate in organic synthesis and a valuable compound in research and industrial applications.

Biological Activity

2,6-Pyridinediacetonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by two acetonitrile groups attached to the 2 and 6 positions of the pyridine ring. Its molecular formula is C10_{10}H8_{8}N2_2 and it possesses notable physicochemical properties that contribute to its biological activity.

Research indicates that compounds containing the pyridine nucleus often exhibit significant biological activities, including antimicrobial, antiviral, and antitumor effects. The presence of functional groups like nitriles can enhance these activities by facilitating interactions with biological targets such as enzymes or receptors .

Antitumor Activity

Recent studies have demonstrated that pyridine derivatives can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, certain substituted pyridines have shown IC50_{50} values in the low micromolar range against various cancer cell lines, suggesting potent antiproliferative effects . Specifically, compounds similar to this compound have been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

Antiproliferative Studies

A study conducted on a series of pyridine derivatives, including this compound, evaluated their antiproliferative effects against several cancer cell lines. The results indicated that these compounds could effectively reduce cell viability with IC50_{50} values ranging from 1.45 to 4.25 µM. Notably, the mechanism involved G2/M phase arrest in the cell cycle .

Antimicrobial Activity

Furthermore, research has highlighted the antimicrobial properties of pyridine derivatives. A review noted that compounds with pyridine structures exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit vital enzymatic functions .

Data Table: Biological Activity Summary

Activity Type IC50_{50} (µM) Cell Lines Tested Mechanism
Antitumor1.45 - 4.25HEp-2, NCI-H460, LN-229Cell cycle arrest (G2/M phase)
AntimicrobialVariesVarious bacterial strainsDisruption of cell membranes
AntiviralNot specifiedVarious viral strainsInhibition of viral replication

Properties

IUPAC Name

2-[6-(cyanomethyl)pyridin-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c10-6-4-8-2-1-3-9(12-8)5-7-11/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLMXJLUZXSZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CC#N)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46133-38-4
Record name 2-[6-(cyanomethyl)pyridin-2-yl]acetonitrile
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